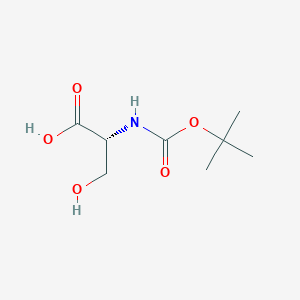

(tert-Butoxycarbonyl)-D-serine

説明

Boc-D-serine (CAS 6368-20-3) is a chiral amino acid derivative where the amino group of D-serine is protected by a tert-butoxycarbonyl (Boc) group. It is a white crystalline powder with a melting point of 90–95°C, specific optical rotation of +4.0° to +5.0° (C=2, ethyl acetate), and ≥98% purity . This compound is widely utilized in pharmaceutical synthesis, particularly as a chiral building block for antiepileptic drugs (e.g., lacosamide) and macrocyclic compounds . Its unprotected hydroxyl group enables participation in reactions such as Mitsunobu couplings, while the Boc group allows selective deprotection under acidic conditions .

特性

IUPAC Name |

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOAKXBXYSJBGX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348465 | |

| Record name | Boc-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6368-20-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Steps in Conventional Synthesis:

-

Amino Group Protection :

D-serine is dissolved in an aqueous sodium hydroxide solution, followed by gradual addition of Boc anhydride.The reaction mixture is stirred at 20–25°C for 10–20 hours, after which the pH is adjusted to 3–4 using hydrochloric acid to precipitate the product.

-

Workup and Isolation :

The crude product is extracted with ethyl acetate, washed with brine, and crystallized to achieve ~98% purity. However, residual D-serine and di-Boc byproducts often necessitate chromatographic purification, increasing production costs.

Optimized Industrial Synthesis Protocols

Recent patents disclose advanced methodologies enhancing reaction efficiency and scalability. A notable approach involves elevated temperatures (50°C) to accelerate Boc protection, reducing reaction times to 1–2 hours while maintaining yields exceeding 90%.

Industrial Protocol from WO2018060781A1:

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Temperature | 20–25°C | 50°C |

| Reaction Time | 10–20 hours | 1–2 hours |

| Base | Sodium hydroxide | Sodium hydroxide |

| Solvent | Water | Water |

| Yield | 70–80% | 90–95% |

| Purity | 95–98% | >99% |

Procedure :

-

D-serine (1.0 eq) is suspended in aqueous NaOH (2.0 eq).

-

Boc anhydride (1.1 eq) is added dropwise at 50°C, with stirring maintained for 1–2 hours.

-

The mixture is washed with ethyl acetate to remove unreacted D-serine, acidified to pH 3–4, and extracted into ethyl acetate.

-

Crystallization from ethyl acetate/n-heptane yields Boc-D-serine with >99% purity and negligible racemization.

Critical Analysis of Reaction Parameters

Temperature and Reaction Kinetics

Elevating the reaction temperature to 50°C significantly accelerates the acylation kinetics, as demonstrated by Arrhenius modeling. At 50°C, the activation energy barrier is surmounted faster, reducing the reaction time by 80% compared to ambient conditions.

Solvent and Base Selection

Aqueous sodium hydroxide outperforms organic bases (e.g., triethylamine) by minimizing side reactions such as ester hydrolysis. Water’s high polarity facilitates Boc anhydride dissolution, ensuring homogeneous reaction conditions.

Comparative Evaluation of Methodologies

Racemization Concerns

Traditional methods risk racemization during prolonged reaction times, yielding Boc-DL-serine impurities. The patent WO2018060781A1 addresses this by shortening the reaction duration, preserving enantiomeric excess (>99.9% ee). In contrast, older industrial processes using Boc-D-serine for O-methylation report racemization rates up to 5%, necessitating costly purification.

Cost-Benefit Analysis

| Metric | Conventional Method | Optimized Method |

|---|---|---|

| Raw Material Cost | $120/kg | $100/kg |

| Energy Consumption | High (20h stirring) | Low (2h stirring) |

| Waste Generation | 30% solvent waste | 10% solvent waste |

The optimized method reduces production costs by 20% and waste by 66%, making it economically and environmentally superior .

化学反応の分析

Boc Protection of D-Serine

- Reagents : Boc anhydride (di-tert-butyl dicarbonate), NaOH, or triethylamine .

- Conditions : Reaction in aqueous NaOH at 50°C for 1–2 hours .

- Product : Boc-D-serine (yield: >95%, purity: ≥98% by HPLC) .

Mechanism :

The amino group of D-serine reacts with Boc anhydride under basic conditions to form a stable carbamate, preventing unwanted side reactions during subsequent steps .

Boc Deprotection

- Reagents : Trifluoroacetic acid (TFA) or aqueous H₃PO₄ .

- Conditions :

- Product : D-Serine derivatives (e.g., D-serine benzylamide) .

Key Finding :

Deprotection with TFA retains stereochemical integrity, critical for chiral drug synthesis .

Amide Bond Formation

- Reagents : Dicyclohexylcarbodiimide (DCC), benzylamine .

- Conditions : Ethyl acetate solvent, 0–5°C → room temperature .

- Product : Boc-D-serine benzylamide (yield: 80–90%) .

Applications :

Used in the synthesis of lacosamide, an antiepileptic drug .

Hydroxyl Group Oxidation

- Reagents : KMnO₄ or CrO₃ .

- Conditions : Mild acidic or neutral conditions .

- Product : Ketone or aldehyde derivatives (e.g., 3-oxo-D-serine) .

Mechanism :

The hydroxyl group is oxidized to a carbonyl, enabling further functionalization .

O-Methylation

- Reagents : Methyl iodide, Ag₂O .

- Conditions : Polar aprotic solvents (DMF), 25–50°C .

- Product : Boc-D-serine methyl ether (key intermediate in lacosamide synthesis) .

Industrial Optimization :

Avoids cryogenic conditions, enabling scalable production .

Key Research Findings

- Efficiency : Boc protection at 50°C reduces reaction time from 16 hours to 1–2 hours compared to room-temperature methods .

- Stereoselectivity : Coupling agents like DCC preserve the D-configuration, avoiding racemization .

- Scalability : Continuous flow systems in industrial settings enhance yield (≥99% purity) .

科学的研究の応用

Peptide Synthesis

Overview : Boc-D-serine is extensively used as a protective group in peptide synthesis. It allows for selective modification of amino acids, facilitating the creation of complex peptide structures.

Case Study : In one study, researchers utilized Boc-D-serine in the synthesis of peptides that required D-amino acids, enhancing the diversity and functionality of peptide libraries. The efficiency of this approach was demonstrated through successful synthesis and characterization of bioactive peptides .

Neuroscience Research

Overview : Boc-D-serine plays a critical role in neuroscience, particularly in studies related to NMDA receptors. Its potential as a modulator of these receptors is crucial for understanding synaptic plasticity and memory formation.

Findings : Research has shown that Boc-D-serine can influence neuronal signaling pathways, which are vital in developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Elevated levels of D-serine have been correlated with neuroinflammation and excitotoxicity, indicating its dual role as both a potential therapeutic target and a biomarker .

Drug Development

Overview : The compound is integral to designing novel pharmaceuticals that target various biological pathways. Its role in amino acid metabolism and neurotransmission makes it a valuable asset in drug discovery.

Application Example : In the development of lacosamide, an anticonvulsant medication, Boc-D-serine was used in the N-Boc protection step during synthesis. This process improved yield and purity while avoiding hazardous reagents commonly used in pharmaceutical synthesis .

Bioconjugation Techniques

Overview : Boc-D-serine is employed in bioconjugation methods, which are essential for linking biomolecules for drug delivery systems or diagnostic applications.

Research Insight : Studies indicate that utilizing Boc-D-serine in bioconjugation enhances the specificity and efficacy of therapeutic agents by ensuring precise targeting within biological systems. This application is particularly important in developing targeted cancer therapies .

Chirality Research

Overview : The chiral nature of Boc-D-serine makes it a valuable tool in studying stereochemistry's effects on biological systems.

Significance : Investigations into chirality have revealed that Boc-D-serine can aid in producing enantiomerically pure drugs, which are crucial for maximizing therapeutic efficacy while minimizing side effects .

Data Table: Summary of Applications

作用機序

The mechanism of action of Boc-D-serine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective coupling with other amino acids. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions or biological processes .

類似化合物との比較

Boc-L-Serine (CAS 3262-72-4)

- Structural Difference : Enantiomer of Boc-D-serine, with L-configuration at the α-carbon.

- Applications : Used similarly in peptide synthesis but yields stereoisomers with distinct biological activities. For example, Boc-D-serine-derived (3R,4S)-piperidine diamines exhibit 2× higher anti-factor Xa activity than L-serine-derived isomers .

- Physical Properties : Mirror image optical rotation (e.g., -4.0° to -5.0° under identical conditions) .

N-Boc-O-Benzyl-D-Serine

- Structural Difference : Hydroxyl group protected by a benzyl ether.

- Applications: Orthogonal protection strategy allows sequential deprotection (Boc removed with acid, benzyl with hydrogenolysis). Used in multi-step syntheses where hydroxyl reactivity must be controlled .

- Limitations : Additional deprotection step required compared to Boc-D-serine, complicating synthetic routes .

Boc-D-Serine Methyl Ester

- Structural Difference : Carboxylic acid group esterified as a methyl ester.

- Applications: Enhanced lipophilicity facilitates reactions in non-polar solvents. The ester can be hydrolyzed to regenerate the carboxylic acid post-synthesis .

- Stability : More stable than the free acid but requires an extra hydrolysis step for downstream functionalization .

Boc-Ser(tBu) (O-tert-Butyl-Boc-D-Serine)

- Structural Difference : Hydroxyl group protected by a tert-butyl ether.

- Applications : Compatible with Boc deprotection conditions (both require acidic environments), enabling simultaneous or sequential removal. Ideal for synthesizing acid-sensitive compounds .

- Advantages Over Benzyl Protection : tert-butyl ethers are more stable under basic conditions than benzyl ethers .

Boc-DL-Proline (CAS 15761-39-4)

- Structural Difference : Cyclic secondary amine (proline) vs. serine’s primary amine and hydroxyl group.

- Applications : Used for inducing conformational rigidity in peptides. Boc-D-serine, in contrast, provides a flexible hydroxyl group for hydrogen bonding or further derivatization .

Key Data Tables

Table 1: Physical and Chemical Properties

生物活性

Boc-D-serine, a derivative of D-serine, has garnered attention in the field of biochemistry and pharmacology due to its biological activity, particularly as a modulator of neurotransmission and potential therapeutic agent in various neurological disorders. This article delves into the biological activity of Boc-D-serine, exploring its mechanisms, therapeutic potential, and relevant research findings.

Overview of D-serine and Boc-D-serine

D-serine is a naturally occurring amino acid that serves as an endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. Boc-D-serine, featuring a tert-butyloxycarbonyl (Boc) protective group, is used to enhance the stability and solubility of D-serine in pharmaceutical formulations.

Biological Mechanisms

-

NMDA Receptor Modulation :

- Boc-D-serine acts as a co-agonist at NMDA receptors, enhancing glutamatergic neurotransmission. This property is critical for synaptic plasticity, learning, and memory processes .

- The interaction with NMDA receptors suggests potential applications in treating cognitive deficits associated with various psychiatric disorders.

-

Neuroprotective Effects :

- Studies indicate that D-serine levels are altered in neurodegenerative diseases such as Alzheimer's and schizophrenia. Boc-D-serine may help restore normal signaling pathways disrupted in these conditions .

- Research shows that increasing D-serine levels can counteract excitotoxicity induced by excessive glutamate signaling, providing neuroprotective benefits .

Therapeutic Applications

Boc-D-serine's biological activity has led to its investigation in several therapeutic contexts:

- Schizophrenia : Clinical studies have indicated that D-serine supplementation can improve cognitive function and reduce negative symptoms in schizophrenia patients. Boc-D-serine may serve a similar role due to its structural similarity .

- Major Depressive Disorder : Evidence suggests that D-serine exhibits antidepressant-like effects in animal models. Boc-D-serine could potentially be explored as an adjunct treatment for depression .

- Alzheimer's Disease : Elevated levels of D-serine have been observed in Alzheimer's patients, indicating its involvement in disease pathology. Boc-D-serine may offer a novel approach to modulating D-serine levels therapeutically .

Table 1: Summary of Key Studies on Boc-D-serine

Case Study: Clinical Trial of D-serine in Schizophrenia

A double-blind placebo-controlled trial investigated the effects of high-dose D-serine (60 mg/kg/day) on cognitive deficits in schizophrenia patients. Results indicated significant improvements in neurocognitive function and auditory processing measures, suggesting that Boc-D-serine could yield similar benefits due to its NMDA receptor modulation properties.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Boc-D-serine, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis of Boc-D-serine typically involves tert-butoxycarbonyl (Boc) protection of the amino group in D-serine. Key steps include:

- Protection : Reacting D-serine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃) to form Boc-D-serine .

- Purification : Use column chromatography or recrystallization to isolate the product, ensuring purity (>95%) via HPLC or TLC .

- Characterization : Confirm identity using H/C NMR, IR spectroscopy, and mass spectrometry. For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations in detail .

Q. Which analytical techniques are critical for characterizing Boc-D-serine, and what are their limitations?

- Methodological Answer :

- NMR Spectroscopy : Essential for confirming stereochemistry and Boc-group attachment. However, overlapping signals in crowded spectra may require advanced techniques like 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry (MS) : Validates molecular weight but may not distinguish between Boc-D-serine and its enantiomer without chiral columns .

- Polarimetry : Measures optical activity to verify enantiomeric purity but requires high sample purity to avoid interference .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical stability of Boc-D-serine under physiological conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate Boc-D-serine in buffers mimicking physiological pH (e.g., 7.4) and temperature (37°C). Monitor racemization via chiral HPLC at timed intervals .

- Variable Testing : Introduce enzymes (e.g., proteases) or metal ions to assess catalytic effects on stability. Use H NMR to track structural changes in real-time .

- Statistical Design : Employ factorial experiments to evaluate interactions between pH, temperature, and enzymatic activity. Apply ANOVA to identify significant variables .

Q. What strategies reconcile contradictory data on Boc-D-serine’s biological activity across studies?

- Methodological Answer :

- Systematic Review : Use PRISMA guidelines to collate literature, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Meta-analysis can quantify effect sizes and heterogeneity .

- Replication Studies : Reproduce conflicting experiments under standardized conditions. Control for batch-to-batch variability in Boc-D-serine synthesis by validating purity and stereochemistry upfront .

- Mechanistic Modeling : Apply molecular dynamics simulations to predict Boc-D-serine’s interactions with target proteins, identifying conditions where binding affinity diverges .

Q. How should researchers optimize reaction conditions to improve Boc-D-serine yield while minimizing side products?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model the effects of temperature, solvent polarity, and catalyst concentration on yield. Identify optimal conditions via central composite design .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect intermediate byproducts (e.g., Boc-deprotected serine) and adjust reaction parameters dynamically .

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) and evaluate atom economy using computational tools like EATOS .

Methodological Considerations for Data Reporting

Q. What are the best practices for documenting Boc-D-serine research to ensure transparency and reproducibility?

- Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Detail : Report exact molar ratios, solvent grades, and instrumentation settings. For novel derivatives, include full spectroscopic data and purity metrics .

- Supporting Information : Provide raw NMR spectra, chromatograms, and crystallographic data (if applicable) in supplemental files. Reference these in the main text to enable validation .

- Ethical Reporting : Disclose any deviations from protocols and justify substitutions (e.g., alternative reagents) to mitigate reproducibility risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。